molecular formula C13H23FO2 B157538 13-Fluorotridec-2-enoic acid CAS No. 1675-24-7

13-Fluorotridec-2-enoic acid

Cat. No.: B157538
CAS No.: 1675-24-7
M. Wt: 230.32 g/mol
InChI Key: BPHCWBZPOVJJAF-PKNBQFBNSA-N
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Description

13-Fluorotridec-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H23FO2 and its molecular weight is 230.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

1675-24-7

Molecular Formula

C13H23FO2

Molecular Weight

230.32 g/mol

IUPAC Name

(E)-13-fluorotridec-2-enoic acid

InChI

InChI=1S/C13H23FO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h9,11H,1-8,10,12H2,(H,15,16)/b11-9+

InChI Key

BPHCWBZPOVJJAF-PKNBQFBNSA-N

SMILES

C(CCCCCF)CCCCC=CC(=O)O

Isomeric SMILES

C(CCCCCF)CCCC/C=C/C(=O)O

Canonical SMILES

C(CCCCCF)CCCCC=CC(=O)O

Synonyms

13-Fluoro-2-tridecenoic acid

Origin of Product

United States

Q & A

Basic: What are the optimal synthetic routes for 13-Fluorotridec-2-enoic acid, and how can purity be validated?

Methodological Answer:
Synthesis typically involves fluorination at the 13th carbon of a tridec-2-enoic acid precursor. A common approach is nucleophilic substitution using alkali metal fluorides (e.g., KF) under anhydrous conditions. To validate purity:

  • Use HPLC with UV detection (λ = 210–230 nm) to quantify residual reactants.
  • Confirm structural integrity via NMR (e.g., 19F^{19}\text{F} NMR for fluorine position, 1H^{1}\text{H} NMR for double bond geometry).
  • Cross-validate with FT-IR to detect functional groups (e.g., C-F stretch ~1100 cm1^{-1}) .

Basic: How should stability studies be designed to assess degradation pathways under varying pH and temperature?

Methodological Answer:
Design accelerated stability studies using:

  • pH gradients (e.g., 2.0, 7.4, 9.0) at 25°C and 40°C.
  • LC-MS/MS to identify degradation products (e.g., hydrolyzed or oxidized derivatives).
  • Kinetic modeling (Arrhenius equation) to predict shelf life. Ensure controls for light exposure and oxygen sensitivity .

Advanced: How can computational methods predict the reactivity of the fluorine substituent in catalytic or biological systems?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and bond dissociation energies.
  • Simulate intermolecular interactions (e.g., hydrogen bonding with enzymes) using molecular docking (AutoDock Vina).
  • Validate predictions with experimental kinetic data (e.g., fluorometric assays for enzyme inhibition) .

Advanced: How to resolve contradictions in reported spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) across studies?

Methodological Answer:

  • Conduct meta-analysis of literature data, noting solvent effects (DMSO vs. CDCl3_3), concentration, and instrument calibration.
  • Reproduce disputed spectra under standardized conditions.
  • Apply multivariate statistics (PCA) to identify outliers or systematic errors .

Advanced: What strategies reconcile discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Compare pharmacokinetic parameters (e.g., bioavailability, half-life) using species-specific microsomal assays.
  • Evaluate tissue distribution via radiolabeling (e.g., 18F^{18}\text{F} for PET imaging).
  • Use transgenic models to isolate metabolic pathways influencing activity .

Basic: What analytical techniques are critical for characterizing the double bond geometry (cis/trans) in this compound?

Methodological Answer:

  • NOESY NMR to detect spatial proximity of protons across the double bond.
  • Polarimetry or VCD (Vibrational Circular Dichroism) for chiral centers influenced by geometry.
  • GC-MS with derivatization (e.g., methyl ester formation) to enhance volatility and resolution .

Advanced: How to design a structure-activity relationship (SAR) study targeting fluorinated analogs?

Methodological Answer:

  • Synthesize analogs with fluorine at adjacent positions (e.g., 12-F or 14-F) and assess bioactivity.
  • Use QSAR models to correlate electronic parameters (Hammett constants) with experimental outcomes.
  • Validate hypotheses via crystallography (e.g., protein-ligand co-crystals) .

Basic: What are best practices for ensuring reproducibility in fluorinated fatty acid research?

Methodological Answer:

  • Document reaction conditions (solvent purity, catalyst batch) in supplemental data.
  • Share raw spectral files (e.g., JCAMP-DX format) for independent validation.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How to address conflicting hypotheses about the metabolic stability of fluorinated vs. non-fluorinated analogs?

Methodological Answer:

  • Conduct isotope tracer studies (e.g., 2H^{2}\text{H}-labeling) to track metabolic intermediates.
  • Compare CYP450 inhibition profiles using liver microsomes.
  • Integrate transcriptomics data to identify enzymes upregulated in fluorinated analog metabolism .

Advanced: What methodologies quantify the environmental persistence of this compound in aqueous systems?

Methodological Answer:

  • Use OECD 301B biodegradation tests under aerobic/anaerobic conditions.
  • Measure half-life via LC-MS/MS with stable isotope internal standards.
  • Model ecological risks using QSPR (Quantitative Structure-Persistence Relationship) algorithms .

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